N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 868966-51-2
VCID: VC4357458
InChI: InChI=1S/C17H12ClN5OS2/c18-11-3-1-4-12(9-11)19-15(24)10-26-16-7-6-14-20-21-17(23(14)22-16)13-5-2-8-25-13/h1-9H,10H2,(H,19,24)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Molecular Formula: C17H12ClN5OS2
Molecular Weight: 401.89

N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

CAS No.: 868966-51-2

Cat. No.: VC4357458

Molecular Formula: C17H12ClN5OS2

Molecular Weight: 401.89

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide - 868966-51-2

Specification

CAS No. 868966-51-2
Molecular Formula C17H12ClN5OS2
Molecular Weight 401.89
IUPAC Name N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H12ClN5OS2/c18-11-3-1-4-12(9-11)19-15(24)10-26-16-7-6-14-20-21-17(23(14)22-16)13-5-2-8-25-13/h1-9H,10H2,(H,19,24)
Standard InChI Key MLVVGMWPUIAJAD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a triazolopyridazine core fused with a thiophene ring and substituted with a 3-chlorophenyl group via a sulfanylacetamide linker. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₂ClN₅OS₂
Molecular Weight401.89 g/mol
IUPAC NameN-(3-chlorophenyl)-2-[(3-thiophen-2-yl- triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
CAS Number868966-51-2
Hydrogen Bond Acceptors5
Polar Surface Area63.04 Ų

The thiophene and triazolopyridazine moieties contribute to π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core. Key steps include:

  • Condensation Reactions: Thiophene-2-carboxylic acid derivatives are condensed with hydrazine to form triazole intermediates.

  • Nucleophilic Substitution: The sulfanylacetamide linker is introduced via reaction between chlorinated intermediates and mercaptoacetamide derivatives under basic conditions .

  • Purification: Chromatography (e.g., silica gel) or recrystallization ensures high purity (>95%).

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions but is sensitive to strong acids/bases due to hydrolysis of the amide bond. Its thioether linkage (C–S–C) may undergo oxidation to sulfoxides or sulfones under oxidative conditions .

Biological Activity and Mechanistic Insights

Table 2: Comparative Biological Activity of Analogs

CompoundTarget KinaseIC₅₀ (μM)Antiproliferative GI%
4g c-Met0.16355.84
4a Pim-10.28329.08
Referencec-Met0.21040.12

Antimicrobial Properties

Thiophene-containing triazoles exhibit broad-spectrum antimicrobial activity. For instance, derivatives with logP values >5 (similar to this compound’s logP of 5.69) demonstrate enhanced penetration into bacterial cell membranes.

Pharmacological Applications

Oncology

The compound’s ability to disrupt kinase signaling pathways positions it as a candidate for:

  • Targeted Cancer Therapy: Inhibition of c-Met and Pim-1 kinases, which drive tumor proliferation and metastasis .

  • Chemosensitization: Enhancing the efficacy of DNA-damaging agents by modulating apoptotic pathways .

Infectious Diseases

Thiophene and triazole moieties are associated with antifungal and antibacterial effects. For example, triazolo[4,3-b]pyridazine derivatives show MIC values of 2–8 μg/mL against Candida albicans.

Research Gaps and Future Directions

Despite promising analog data, critical gaps remain:

  • ADMET Profiles: No published data on absorption, distribution, or toxicity.

  • In Vivo Efficacy: Preclinical studies in animal models are absent.

  • Synthetic Optimization: Scalable synthesis routes require development for clinical translation .

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